molecular formula C19H24N2O4S B14597748 But-2-enedioic acid;2-(1-cyclopentylindol-3-yl)sulfanylethanamine CAS No. 61021-68-9

But-2-enedioic acid;2-(1-cyclopentylindol-3-yl)sulfanylethanamine

Cat. No.: B14597748
CAS No.: 61021-68-9
M. Wt: 376.5 g/mol
InChI Key: YHZWZCULHMTGIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

But-2-enedioic acid;2-(1-cyclopentylindol-3-yl)sulfanylethanamine is a complex organic compound with a unique structure that combines the properties of butenedioic acid and an indole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-2-enedioic acid;2-(1-cyclopentylindol-3-yl)sulfanylethanamine typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then reacted with butenedioic acid under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

But-2-enedioic acid;2-(1-cyclopentylindol-3-yl)sulfanylethanamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

But-2-enedioic acid;2-(1-cyclopentylindol-3-yl)sulfanylethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of But-2-enedioic acid;2-(1-cyclopentylindol-3-yl)sulfanylethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Fumaric acid: A similar compound with a simpler structure, used in various industrial applications.

    Maleic acid: Another related compound with similar chemical properties, used in the production of resins and coatings.

Uniqueness

But-2-enedioic acid;2-(1-cyclopentylindol-3-yl)sulfanylethanamine is unique due to its complex structure, which combines the properties of butenedioic acid and an indole derivative. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

CAS No.

61021-68-9

Molecular Formula

C19H24N2O4S

Molecular Weight

376.5 g/mol

IUPAC Name

but-2-enedioic acid;2-(1-cyclopentylindol-3-yl)sulfanylethanamine

InChI

InChI=1S/C15H20N2S.C4H4O4/c16-9-10-18-15-11-17(12-5-1-2-6-12)14-8-4-3-7-13(14)15;5-3(6)1-2-4(7)8/h3-4,7-8,11-12H,1-2,5-6,9-10,16H2;1-2H,(H,5,6)(H,7,8)

InChI Key

YHZWZCULHMTGIQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C3=CC=CC=C32)SCCN.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.